[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine
Overview
Description
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine: is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine typically involves the introduction of difluoromethoxy and ethoxy groups onto a phenyl ring, followed by the attachment of a methanamine group. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable phenol derivative.
Difluoromethylation: The phenol derivative undergoes difluoromethylation using difluoromethylating agents such as ClCF2H or other difluorocarbene precursors.
Ethoxylation: The difluoromethylated intermediate is then subjected to ethoxylation using ethylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the imine or oxime derivatives back to the methanamine form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry
In chemistry, [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is explored for its potential use in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine involves its interaction with specific molecular targets. The difluoromethoxy and ethoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine: Similar structure but with a methoxy group instead of an ethoxy group.
[2-(Difluoromethoxy)-3-propoxyphenyl]methanamine: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The presence of both difluoromethoxy and ethoxy groups in [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. These features distinguish it from other similar compounds and make it a valuable candidate for further research and development .
Properties
IUPAC Name |
[2-(difluoromethoxy)-3-ethoxyphenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-5,10H,2,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVHPXBQBQMVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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